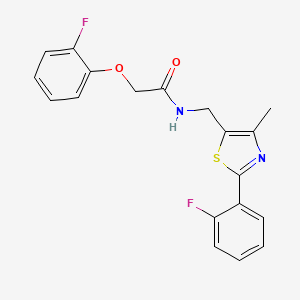

2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O2S/c1-12-17(26-19(23-12)13-6-2-3-7-14(13)20)10-22-18(24)11-25-16-9-5-4-8-15(16)21/h2-9H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLEHRZBSNKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 2-(2-fluorophenyl)-4-methylthiazole: This involves the cyclization of 2-fluorobenzaldehyde with thioacetamide and methyl iodide under acidic conditions.

Coupling Reaction: The final step involves coupling 2-(2-fluorophenoxy)acetic acid with 2-(2-fluorophenyl)-4-methylthiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives, including those with fluorophenyl substitutions. For instance, the incorporation of a fluorine atom in the phenyl ring significantly enhances the compound's potency against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships .

1.2 Anticonvulsant Activity

Another area of application is in anticonvulsant research. A series of compounds structurally related to 2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide have been synthesized and tested for their anticonvulsant properties. These derivatives showed promising results in preclinical models, suggesting that modifications to the thiazole moiety could lead to enhanced activity against seizures .

Case Studies

3.1 Case Study: Anticancer Efficacy

In a study conducted by Goreti Ribeiro Morais et al., a variant of the compound was tested for its anticancer activity in vivo on tumor-bearing mice. The results indicated significant tumor growth suppression, demonstrating the potential of thiazole derivatives as effective anticancer agents .

3.2 Case Study: Anticonvulsant Testing

Another study involved testing a series of synthesized oxadiazoles and triazoles derived from similar frameworks for anticonvulsant activity. The results showed that specific modifications increased efficacy, emphasizing the importance of structural variations in enhancing pharmacological properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and thiazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Fluorinated Acetamides

Example: 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ()

- Core structure : Triazole replaces thiazole.

- Substituents: A sulfanyl group bridges the triazole and acetamide, while the triazole is substituted with 2-fluorophenyl and amino groups.

- Key differences: The triazole ring may reduce metabolic stability compared to thiazole due to higher polarity.

- Pharmacological implications : Triazole derivatives often exhibit antiviral or antifungal activity, whereas thiazole-containing compounds (like the target) are more common in kinase inhibitors .

Example: 2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

- Core structure : Dual sulfanyl groups on triazole.

- Substituents : Bulkier trifluoromethylphenyl and methylphenyl groups.

- Key differences: Increased hydrophobicity due to trifluoromethyl and methylphenyl groups. The absence of fluorine on the phenoxy ring reduces electronegativity compared to the target compound.

Thiazole-Containing Acetamides

Example: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()

- Core structure : Imidazo-thiazole fused ring system.

- Substituents : 4-Fluorophenyl groups on both the acetamide and thiazole.

- The para-fluorine position on phenyl groups may alter receptor interaction compared to the ortho-fluorine in the target compound.

Example: 2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide ()

- Core structure : Thiazole linked via sulfamoyl to phenyl.

- Substituents: Isopropyl and methyl groups on the phenoxy ring.

- Lack of fluorinated phenyl groups reduces metabolic resistance to oxidative degradation .

Fluorophenoxy/Nitro-Substituted Analogs

Example: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide ()

- Core structure: Triazole with acetylamino-phenoxy and nitro groups.

- Substituents : Nitro group enhances electron-withdrawing effects.

- Key differences :

Structural and Functional Comparison Table

Research Implications and Gaps

- Structural advantages of the target compound : Dual ortho-fluorine groups may enhance blood-brain barrier penetration compared to para-fluorinated analogs .

- Limitations: No direct in vitro or in vivo data for the target compound were found in the provided evidence. Empirical studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

- Synthetic challenges : The thiazole-methyl group may complicate regioselective synthesis compared to triazole derivatives .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic derivative with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including biological activity, synthesis methods, and case studies, to provide a comprehensive overview.

Structure

The molecular formula for this compound is with a molecular weight of approximately 320.35 g/mol. The compound contains:

- A fluorophenoxy group.

- A thiazole moiety substituted with a methyl group.

Physical Properties

- Melting Point : Not explicitly documented in the available literature.

- Solubility : Soluble in organic solvents; further solubility data needed for aqueous solutions.

Anticonvulsant Activity

Research indicates that derivatives of related compounds exhibit anticonvulsant properties. For instance, studies on similar 2-substituted-5-(2-fluorophenoxy) phenyl oxadiazoles demonstrated significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism appears to involve interaction with benzodiazepine receptors, suggesting potential for similar activity in our compound of interest .

Antimicrobial Activity

A study on acetamide derivatives highlighted their antimicrobial properties against various strains of bacteria and fungi. While specific data on our compound is limited, related compounds demonstrated notable antibacterial effects against:

- E. coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

These findings suggest that the compound may possess similar antimicrobial capabilities, warranting further investigation .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of related compounds against fungal pathogens such as Fusarium oxysporum. Results indicated that certain derivatives exhibited inhibitory concentrations (IC50) ranging from 0.42 mM to 1.27 mM, suggesting that structural modifications can significantly influence biological activity .

Comparative Table of Biological Activities

| Compound Name | Activity Type | Model/Organism | IC50/Activity Level |

|---|---|---|---|

| This compound | Anticonvulsant | PTZ and MES models | Significant activity observed |

| Related Acetamides | Antimicrobial | E. coli, P. aeruginosa, S. aureus | Varies (e.g., 30 mm zone inhibition) |

| Thiazole Derivatives | Antifungal | Fusarium oxysporum | IC50 = 0.42 - 1.27 mM |

Case Study 1: Anticonvulsant Efficacy

In a comparative study, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The study found that modifications to the thiazole ring significantly impacted efficacy, suggesting that our compound may similarly benefit from structural optimization.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening of various acetamide derivatives was performed using agar diffusion techniques. Results showed promising antibacterial activity against multiple strains, indicating the potential for our compound to be developed as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, including coupling of fluorophenoxy acetamide precursors with thiazole intermediates. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) to ensure regioselectivity .

- Acetamide coupling : Nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while catalysts like K₂CO₃ improve yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine integration patterns. Fluorine substituents induce distinct deshielding in aromatic regions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match synthetic intermediates .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Q. What are the recommended storage conditions to maintain stability?

- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide moiety.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Impurity interference : Re-purify batches using preparative HPLC and re-test .

- Solubility limitations : Use co-solvents (DMSO ≤0.1% in cell-based assays) or prodrug strategies .

- Target selectivity : Perform kinome-wide profiling to identify off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting thiazole and fluorophenyl moieties?

- Thiazole modifications : Replace 4-methyl with bulkier substituents (e.g., isopropyl) to probe steric effects on target binding .

- Fluorophenyl positional isomerism : Synthesize 3- or 4-fluorophenyl analogs to evaluate electronic effects on potency .

- Bioisosteric replacements : Substitute acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

Q. How can computational methods enhance experimental design for this compound?

- Docking studies : Use crystal structures (e.g., PDB IDs) to model interactions with kinase targets. Fluorine atoms often enhance binding via halogen bonds .

- MD simulations : Predict solubility and membrane permeability using logP calculations (e.g., Schrödinger’s QikProp) .

- QSAR models : Train algorithms on bioactivity data from analogs to prioritize synthetic targets .

Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can they be addressed?

- Crystallization hurdles : Low solubility in common solvents and flexible acetamide side chains.

- Solutions :

- Screen solvent mixtures (e.g., DMSO/water) with vapor diffusion techniques.

- Use cryocooling (100 K) to stabilize crystals during data collection .

- Employ synchrotron radiation for high-resolution data on microcrystals .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at ATP Km concentrations .

- Cellular uptake : Label the compound with ¹⁸F for PET imaging or use LC-MS/MS to quantify intracellular concentrations .

- Cytotoxicity : Pair MTT assays with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

- Forced degradation : Expose to acidic/basic conditions, heat, and light.

- LC-MS/MS : Identify degradants via molecular weight shifts and fragment patterns.

- 2D NMR : Assign structures to unknown impurities using COSY and HSQC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.